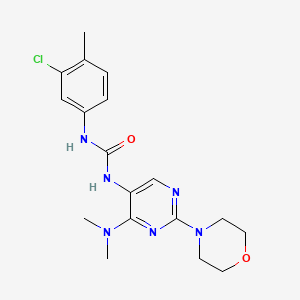

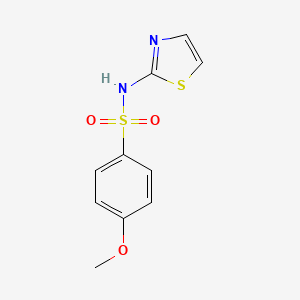

![molecular formula C14H22O3 B2537775 叔丁基4-(2-氧代乙基)双环[2.2.1]庚烷-1-羧酸盐 CAS No. 2306264-46-8](/img/structure/B2537775.png)

叔丁基4-(2-氧代乙基)双环[2.2.1]庚烷-1-羧酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of tert-butyl esters involves various strategies, including efficient and scalable synthetic routes. For instance, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is synthesized through two scalable routes, providing a platform for further selective derivatization . Similarly, the synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates demonstrates the utility of these compounds in synthesizing macrocyclic Tyk2 inhibitors . These methods highlight the importance of tert-butyl esters as versatile intermediates for accessing novel chemical spaces.

Molecular Structure Analysis

The molecular structures of tert-butyl esters are characterized using various spectroscopic techniques and X-ray diffraction studies. For example, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and its hydrazide derivative were characterized by FT-IR, NMR, LCMS, and confirmed by X-ray diffraction, revealing linear and L-shaped molecular conformations . The crystal structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was also determined, providing typical bond lengths and angles for this piperazine-carboxylate .

Chemical Reactions Analysis

Tert-butyl esters undergo various chemical reactions, including transformations and coupling reactions. For instance, 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is synthesized from tert-butyl 4-oxopiperidine-1-carboxylate and then coupled with aromatic aldehydes to afford Schiff base compounds . These reactions demonstrate the reactivity of tert-butyl esters and their potential for creating complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl esters are influenced by their molecular structures. X-ray diffraction studies provide insights into the crystal packing and intermolecular interactions, which can affect the compound's stability and reactivity. For example, the crystal structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate revealed a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring . These properties are crucial for understanding the behavior of tert-butyl esters in various environments and their suitability for different applications.

科学研究应用

谷氨酸类似物的合成

哈特和拉波波特(1999 年)的一项研究详细介绍了从 L-丝氨酸合成谷氨酸类似物,其中涉及形成 [2.2.1] 环系的关键步骤。该过程包括叔丁基 7-苄氧羰基-7-氮杂双环[2.2.1]-2-庚烯-1-羧酸盐的合成,展示了该化合物在氨基酸类似物合成中的应用 (Hart & Rapoport, 1999)。

对映体纯合成

马顿等人(2010 年)报道了一种合成对映体纯叔丁基-(1R,4S,6R)-4-(羟甲基)-3-氮杂双环[4.1.0]庚烷-3-羧酸盐的有效途径。这种改进的方法从手性内酯开始,证明了该化合物在生产对映体纯物质中的相关性 (Maton et al., 2010)。

哌啶衍生物的合成

莫斯卡连科和博耶夫(2014 年)探索了与四氢呋喃环融合的哌啶衍生物的合成。这涉及叔丁基 6-(2-羟乙基)-7-氧杂-3-氮杂双环[4.1.0]庚烷-3-羧酸盐的使用,突出了其在合成复杂杂环结构中的应用 (Moskalenko & Boev, 2014)。

新型化合物的制备

迈尔斯等人(2009 年)描述了叔丁基 6-氧代-2-氮杂螺[3.3]庚烷-2-羧酸盐的高效合成路线,该路线可用于进一步选择性衍生化氮杂环丁烷环,从而获得新型化合物 (Meyers et al., 2009)。

作为环状氨基酸酯的合成

森口等人(2014 年)的一项研究涉及叔丁基 3-氧代-2-氧杂-5-氮杂双环[2.2.2]辛烷-5-羧酸盐作为环状氨基酸酯的合成。这项工作展示了其在合成具有潜在生物应用的复杂环状结构中的用途 (Moriguchi et al., 2014)。

取代哌啶的支架

哈姆森等人(2011 年)关于叔丁基反式-4-乙炔基-3-羟基哌啶-1-羧酸盐合成的研究提出了其作为制备取代哌啶的新支架的应用,这在药物化学中很重要 (Harmsen et al., 2011)。

N-取代哌啶衍生物的合成

莫斯卡连科和博耶夫(2014 年)还探索了叔丁基 3-{[叔丁基(二甲基)甲硅烷基]烷基}-4-氧代哌啶-1-羧酸盐的形成,导致与氧杂环融合的 N-Boc 哌啶衍生物的顺式异构体。这项研究展示了其在合成立体化学均匀的稠合双环系统中的应用 (Moskalenko & Boev, 2014)。

不对称环丙烷化的催化

伯蒂尔森和安德森(2000 年)从叔丁基 2-(对叔丁基苯磺酰基)-2-氮杂双环[2.2.1]庚烷-3-羧酸中合成了双铑(II)配合物,用作烯烃不对称环丙烷化的催化剂。这证明了其在催化导致对映选择性反应中的作用 (Bertilsson & Andersson, 2000)。

在应变双环化合物中的作用

今等人(2003 年)合成了一种含硅的稠合双环化合物,突出了叔丁基在创建高度应变和稳定结构中的应用,这在材料科学中具有重要意义 (Kon et al., 2003)。

哌嗪衍生物的合成

库尔卡尼等人(2016 年)合成了 N-Boc 哌嗪的衍生物,包括叔丁基 4-(2-乙氧基-2-氧代乙基)-哌嗪-1-羧酸盐,展示了其在合成具有潜在生物应用的复杂分子结构中的用途 (Kulkarni et al., 2016)。

参与代谢活化

马哈纳、奎斯塔德和卡西达(1996 年)研究了某些化合物的代谢活化,提出了一种涉及叔丁基双环二烯的新机制。这表明其在生化过程和毒理学研究中可能的应用 (Mahajna et al., 1996)。

安全和危害

未来方向

The future directions for “tert-Butyl 4-(2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate” and similar compounds involve further exploration of their synthetic accessibility . There is a need for additional work to fully exploit the rich chemical space surrounding the [2.2.1] platform . The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules .

属性

IUPAC Name |

tert-butyl 4-(2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O3/c1-12(2,3)17-11(16)14-6-4-13(10-14,5-7-14)8-9-15/h9H,4-8,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZNCHGJDWILYAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C12CCC(C1)(CC2)CC=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-(2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

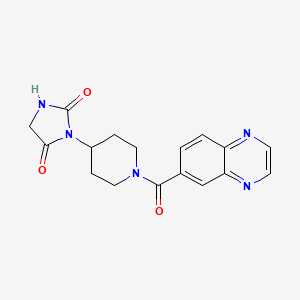

![N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenylbutanamide](/img/structure/B2537694.png)

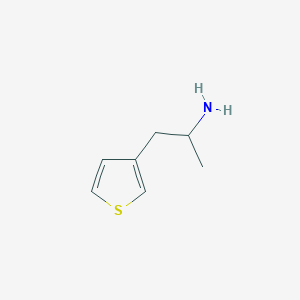

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((tetrahydrofuran-3-yl)methoxy)azetidine-1-carboxamide](/img/structure/B2537695.png)

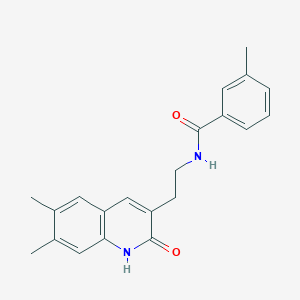

![N-[3-(methylcarbamoyl)thiophen-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2537701.png)

![N-{3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}-N'-phenylurea](/img/structure/B2537704.png)

![2-(4-cyanobenzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2537714.png)

![1-[(3,4-Dichlorophenyl)methyl]-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2537715.png)